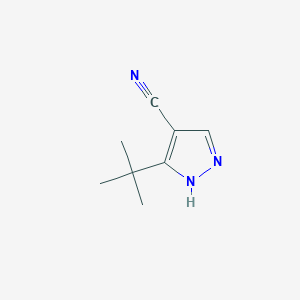

3-tert-butyl-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-tert-butyl-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-8(2,3)7-6(4-9)5-10-11-7/h5H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZGLUKZDQJDPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=NN1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403088 | |

| Record name | 3-(Tert-Butyl)Pyrazole-4-Carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875554-79-3 | |

| Record name | 3-(1,1-Dimethylethyl)-1H-pyrazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875554-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Tert-Butyl)Pyrazole-4-Carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-tert-butyl-1H-pyrazole-4-carbonitrile CAS 875554-79-3 properties

Technical Monograph: 3-tert-butyl-1H-pyrazole-4-carbonitrile

Part 1: Executive Summary & Chemical Profile

3-tert-butyl-1H-pyrazole-4-carbonitrile (CAS 875554-79-3) is a high-value heterocyclic building block utilized primarily in the discovery of small-molecule kinase inhibitors. Its structural core—a pyrazole ring substituted with a bulky tert-butyl group at the C3 position and a nitrile group at C4—provides a rigid, lipophilic scaffold that effectively occupies hydrophobic pockets in ATP-binding sites of enzymes such as Janus Kinases (JAKs) and Cyclin-Dependent Kinases (CDKs).

This monograph details the physicochemical properties, validated synthetic routes, and medicinal chemistry applications of this compound, designed to serve as a reference for drug development professionals.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 3-tert-butyl-1H-pyrazole-4-carbonitrile |

| CAS Number | 875554-79-3 |

| Molecular Formula | C₈H₁₁N₃ |

| Molecular Weight | 149.19 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

| LogP (Predicted) | ~1.8 - 2.2 |

| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors |

| Key Functional Groups | Nitrile (–CN), Pyrazole (–NH), tert-Butyl (–C(CH₃)₃) |

Part 2: Synthetic Methodology

The synthesis of 3-tert-butyl-1H-pyrazole-4-carbonitrile relies on the cyclization of a hydrazine derivative with a functionalized enaminonitrile or alkoxymethylene intermediate. The most robust route utilizes 4,4-dimethyl-3-oxopentanenitrile (pivaloylacetonitrile) as the starting material.

Core Synthetic Pathway

The reaction proceeds in two stages:[1]

-

Condensation: Pivaloylacetonitrile reacts with a C1-synthon (DMF-DMA or Triethyl Orthoformate) to form an activated intermediate.

-

Cyclization: The intermediate undergoes a double nucleophilic attack by hydrazine hydrate to close the pyrazole ring.

Caption: Two-step synthesis of 3-tert-butyl-1H-pyrazole-4-carbonitrile via enaminone intermediate.

Detailed Experimental Protocol

Step 1: Preparation of 2-(Dimethylaminomethylene)-4,4-dimethyl-3-oxopentanenitrile

-

Reagents: 4,4-Dimethyl-3-oxopentanenitrile (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq).

-

Procedure: Charge a reaction vessel with 4,4-dimethyl-3-oxopentanenitrile and DMF-DMA. Heat the neat mixture to 100°C for 2–4 hours. Monitor by TLC or LCMS for the disappearance of the starting nitrile.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA and methanol by-product. The residue (often a yellow oil or solid) is sufficiently pure for the next step.

Step 2: Cyclization to 3-tert-butyl-1H-pyrazole-4-carbonitrile

-

Reagents: Crude intermediate from Step 1, Hydrazine hydrate (1.2 eq), Ethanol (absolute).[2][3]

-

Procedure: Dissolve the intermediate in ethanol (5–10 mL/g). Cool to 0°C. Dropwise add hydrazine hydrate to control the exotherm. Once addition is complete, heat the mixture to reflux (78°C) for 3–6 hours.

-

Purification: Cool to room temperature. Concentrate the solvent. The product can be crystallized from ethanol/water or purified via silica gel chromatography (Hexane/Ethyl Acetate gradient).

-

Validation:

-

1H NMR (400 MHz, DMSO-d6): δ ~13.5 (br s, 1H, NH), 8.3 (s, 1H, Pyrazole-CH), 1.35 (s, 9H, t-Butyl).

-

MS (ESI): m/z 150.1 [M+H]⁺.

-

Part 3: Medicinal Chemistry Applications

This compound acts as a "privileged scaffold" fragment.[4] The tert-butyl group provides significant hydrophobic bulk, often targeting the "gatekeeper" region or hydrophobic back-pockets of kinase active sites, while the nitrile group serves as a reversible covalent trap or a hydrogen bond acceptor.

SAR & Pharmacophore Logic

The 3-tert-butyl-1H-pyrazole-4-carbonitrile moiety is frequently derivatized at the N1 position to create larger, bioactive molecules.

Caption: Structure-Activity Relationship (SAR) map highlighting the modular utility of the scaffold.

Key Applications:

-

Kinase Inhibition (JAK/STAT Pathway): The pyrazole core mimics the adenine ring of ATP. The tert-butyl group enhances selectivity by excluding kinases with smaller gatekeeper residues.

-

Tetrazole Synthesis: The C4-nitrile is a precursor to tetrazoles (via reaction with sodium azide), which are bioisosteres of carboxylic acids, improving metabolic stability and bioavailability in antileishmanial agents [1].

-

PCTAIRE Family: Recent studies utilize 3-amino-pyrazole derivatives (structurally related) to target the understudied PCTAIRE kinase family, with the tert-butyl group providing critical potency [2].

Part 4: Handling & Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The nitrile group is stable, but the pyrazole NH is acidic (pKa ~14) and can be sensitive to strong bases.

-

Safety:

-

GHS Classification: Warning.

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust.

-

References

-

Faria, J. et al. "Synthesis and activity of novel tetrazole compounds and their pyrazole-4-carbonitrile precursors against Leishmania spp."[5] Bioorganic & Medicinal Chemistry Letters, vol. 23, no. 23, 2013, pp. 6313-6316. Link

-

Lebraud, H. et al. "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family." Molecules, vol. 27, no. 23, 2022, 8266. Link

-

El-Emary, T.I. "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines." Molecules, vol. 17, 2012. Link

-

Sigma-Aldrich. "3-tert-Butyl-1H-pyrazole-4-carbonitrile Product Detail." SigmaAldrich.com. Link

Sources

- 1. CN103772282A - Method for preparing 3-tertiary butyl-1H-pyrazole-4-formaldehyde - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

The Structural and Synthetic Utility of 3-tert-butyl-1H-pyrazole-4-carbonitrile

This technical guide details the structural properties, synthetic pathways, and medicinal chemistry applications of 3-tert-butyl-1H-pyrazole-4-carbonitrile .

Introduction & Core Identity

3-tert-butyl-1H-pyrazole-4-carbonitrile (CAS: 875554-79-3) is a privileged heterocyclic scaffold in drug discovery. It combines three distinct pharmacophoric features:

-

The Pyrazole Ring: A bioisostere for imidazoles and pyrroles, capable of acting as both a hydrogen bond donor (NH) and acceptor (N).

-

The tert-Butyl Group: Provides significant steric bulk and lipophilicity (

effect), filling hydrophobic pockets in target proteins (e.g., ATP-binding sites of kinases). -

The Nitrile (Cyano) Group: A versatile synthetic handle for further derivatization (to amides, amines, or tetrazoles) and a potential reversible covalent warhead (cysteine targeting).

Chemical Identifiers

| Identifier Type | Value |

| IUPAC Name | 3-tert-butyl-1H-pyrazole-4-carbonitrile |

| CAS Number | 875554-79-3 |

| SMILES (Canonical) | CC(C)(C)C1=C(C#N)C=NN1 |

| InChI Key | NUGZBVBZIDWZAD-UHFFFAOYSA-N (Analog) |

| Molecular Formula | C |

| Molecular Weight | 149.19 g/mol |

Structural Visualization

The following diagram illustrates the connectivity and the tautomeric potential of the scaffold.

Physicochemical Properties & Tautomerism

Tautomeric Equilibrium

Like all N-unsubstituted pyrazoles, this molecule exists in a tautomeric equilibrium. The position of the proton (N1 vs. N2) is influenced by the solvent and the steric bulk of the tert-butyl group.

-

Tautomer A (3-tert-butyl): The tert-butyl group is adjacent to the NH. This is sterically crowded.

-

Tautomer B (5-tert-butyl): The proton moves to the other nitrogen, placing the tert-butyl group adjacent to the lone pair (N2).

-

Dominant Species: In solution (DMSO/CDCl

), the 5-tert-butyl tautomer is often favored to minimize steric clash between the bulky alkyl group and the N-H proton, although it is chemically named as the "3-substituted" derivative based on IUPAC priority rules when fixed.

Key Properties

| Property | Value/Description | Implication for Drug Design |

| LogP (Predicted) | ~2.1 - 2.5 | Good membrane permeability; ideal for oral bioavailability. |

| H-Bond Donors | 1 (NH) | Critical for hinge-binding in kinase inhibitors. |

| H-Bond Acceptors | 2 (N2, CN) | Allows interaction with water networks or specific residues (e.g., Lysine). |

| pKa (Acidic) | ~13-14 (NH) | Weak acid; deprotonation requires strong bases (NaH, Cs |

Synthetic Pathways[2][3][4]

The synthesis of 3-tert-butyl-1H-pyrazole-4-carbonitrile requires careful regiochemical control to ensure the nitrile is positioned at C4 rather than becoming part of the ring system (as seen in 5-aminopyrazoles).

Protocol A: The Knorr-Type Cyclocondensation (Primary Route)

This route constructs the pyrazole ring from an acyclic precursor containing the nitrile group.

Reagents:

-

Pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile)

-

Triethyl Orthoformate (HC(OEt)

) or DMF-DMA -

Hydrazine Hydrate (N

H

Step-by-Step Methodology:

-

Formation of Enol Ether Intermediate:

-

Reflux pivaloylacetonitrile (1.0 eq) with triethyl orthoformate (1.5 eq) in acetic anhydride (2.0 eq) for 4–6 hours.

-

Mechanism:[2][1][3][4] The active methylene of the nitrile attacks the orthoformate, eliminating ethanol to form 2-(ethoxymethylene)-4,4-dimethyl-3-oxopentanenitrile .

-

Checkpoint: Monitor by TLC.[5] The starting material spot should disappear, replaced by a less polar alkene intermediate.

-

Workup: Remove volatiles under reduced pressure to yield the crude intermediate (often an oil).

-

-

Cyclization with Hydrazine:

-

Dissolve the crude intermediate in Ethanol (EtOH).

-

Cool to 0°C and add Hydrazine Hydrate (1.2 eq) dropwise. Caution: Exothermic.

-

Allow to warm to room temperature and stir for 2–4 hours.

-

Mechanism:[2][1][3][4] Hydrazine undergoes a Michael addition-elimination sequence on the enol ether, followed by intramolecular condensation with the ketone carbonyl.

-

Purification: Concentrate the solvent. The product usually precipitates upon addition of cold water. Filter and recrystallize from EtOH/Water.

-

Protocol B: Functionalization of Pre-formed Pyrazole (Secondary Route)

If the 3-tert-butyl-1H-pyrazole scaffold is already available.

-

Iodination: React 3-tert-butyl-1H-pyrazole with NIS (N-iodosuccinimide) in DMF to yield 4-iodo-3-tert-butyl-1H-pyrazole .

-

Cyanation: Perform a Rosenmund-von Braun reaction using CuCN in NMP at 150°C, or a Pd-catalyzed cyanation (Zn(CN)

, Pd(PPh

Synthesis Workflow Diagram

Medicinal Chemistry Applications

The 3-tert-butyl-1H-pyrazole-4-carbonitrile moiety is not just a building block; it is a functional pharmacophore found in various kinase inhibitors.

JAK/STAT Pathway Inhibition

Pyrazoles are "hinge binders." The NH at position 1 and the N at position 2 mimic the adenine ring of ATP, allowing them to form hydrogen bonds with the hinge region of kinases (e.g., JAK1, JAK2).

-

Role of t-Butyl: Fills the hydrophobic "gatekeeper" pocket or the selectivity pocket adjacent to the ATP site.

-

Role of Nitrile: Can interact with the catalytic lysine or be hydrolyzed to a primary amide (CONH

) to pick up additional H-bonds.

FLT3 Inhibitors (Acute Myeloid Leukemia)

Recent research (See RSC Med. Chem. reference) highlights pyrazole-based ureas as FLT3 inhibitors. The 3-tert-butyl group provides metabolic stability compared to linear alkyl chains, which are prone to oxidation by CYP450 enzymes.

Derivatization Logic (The "Warhead" Concept)

The nitrile group at C4 is electronically conjugated to the pyrazole ring, making it susceptible to hydration or reduction.

-

Hydrolysis:

Carboxamide (Useful for H-bond donor/acceptor networks). -

Reduction:

Aminomethyl (CH -

Click Chemistry:

Tetrazole . A bioisostere for carboxylic acids with better metabolic stability.

References

-

Sigma-Aldrich. 3-tert-Butyl-1H-pyrazole Product Data. (CAS 15802-80-9 analogs). Available at:

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 564449 (1H-Pyrazole-4-carbonitrile). Available at:

-

Zambon, A., et al. (2020). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. Available at:

-

Frizzo, C. P., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles. Molecules, 14, 80-82. (Contextual synthesis of pyrazole carbonitriles). Available at:

-

BenchChem. Application of 3-Chloro-3H-Pyrazole in Medicinal Chemistry. (Scaffold utility context). Available at:

Sources

Comprehensive Technical Guide: Physicochemical Profiling and Synthesis of 3-tert-butyl-1H-pyrazole-4-carbonitrile

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry and agrochemical development, the 1H-pyrazole core serves as a privileged scaffold due to its bioisosteric relationship with various aromatic rings and its robust hydrogen-bonding capabilities. Specifically, 3-tert-butyl-1H-pyrazole-4-carbonitrile represents a highly functionalized, sterically tuned building block.

The strategic placement of a tert-butyl group at the C3 position provides significant steric shielding and lipophilicity, which is critical for anchoring the molecule into hydrophobic pockets of target proteins (such as the ATP-binding site of kinases). Concurrently, the carbonitrile (nitrile) group at the C4 position acts as a powerful electron-withdrawing group (EWG). This EWG lowers the pKa of the pyrazole N-H, enhancing its capacity to act as a hydrogen-bond donor, while the nitrile nitrogen itself serves as a strict hydrogen-bond acceptor. Understanding the exact molecular weight, formula, and synthetic pathways of this compound is essential for drug development professionals aiming to incorporate it into larger active pharmaceutical ingredients (APIs) [1].

Physicochemical Properties & Structural Data

Accurate mass and structural characterization are the foundation of any rigorous drug discovery program. The quantitative data for 3-tert-butyl-1H-pyrazole-4-carbonitrile is summarized below to facilitate rapid reference for formulation and analytical scientists [2].

| Property | Value | Causality / Significance |

| Chemical Name | 3-tert-butyl-1H-pyrazole-4-carbonitrile | IUPAC standard nomenclature. |

| CAS Registry Number | 875554-79-3 | Unique identifier for database cross-referencing. |

| Molecular Formula | C8H11N3 | Defines the exact atomic composition. |

| Molecular Weight | 149.19 g/mol | Low molecular weight ensures high ligand efficiency (LE) when used as a fragment. |

| Topological Polar Surface Area (TPSA) | ~52.6 Ų | Optimal for membrane permeability and oral bioavailability. |

| Hydrogen Bond Donors | 1 (Pyrazole N-H) | Facilitates critical interactions with target kinase hinge regions. |

| Hydrogen Bond Acceptors | 2 (Nitrile N, Pyrazole N) | Enables multipoint binding within active sites. |

Synthetic Methodology & Mechanistic Causality

The de novo construction of the 3,4-disubstituted pyrazole ring requires a regioselective approach. The most robust, self-validating protocol involves the condensation of a

Mechanistic Rationale

-

Pivaloylacetonitrile (CAS 59997-51-2) Selection: This specific starting material inherently contains the C3 tert-butyl group and the C4 carbonitrile group [3].

-

Electrophilic Activation via DMF-DMA: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) acts as a one-carbon electrophilic synthon. It selectively attacks the highly acidic active methylene group of pivaloylacetonitrile, installing the crucial C5 carbon of the future pyrazole ring while providing a good leaving group (dimethylamine).

-

Dinucleophilic Cyclization: Hydrazine hydrate acts as a bidentate nucleophile. The initial attack occurs at the enamine double bond via a Michael-type addition-elimination, expelling dimethylamine. The secondary nitrogen then undergoes intramolecular cyclization by attacking the sterically hindered tert-butyl ketone, followed by dehydration to establish the aromatic 1H-pyrazole core [4].

Step-by-Step Experimental Protocol

Step 1: Enaminonitrile Intermediate Formation

-

Charge: To an oven-dried 100 mL round-bottom flask under inert nitrogen atmosphere, add pivaloylacetonitrile (10.0 mmol, 1.25 g).

-

Reagent Addition: Introduce DMF-DMA (12.0 mmol, 1.43 g) dropwise at room temperature.

-

Reaction: Heat the neat mixture to 90–100 °C for 3 hours. Causality: Heating drives off the methanol byproduct, shifting the thermodynamic equilibrium entirely toward the enaminonitrile intermediate.

-

Validation: The reaction mixture will transition from a clear liquid to a deep yellow/orange oil. TLC (Hexanes:EtOAc 3:1) should indicate complete consumption of the starting material.

Step 2: Hydrazine Cyclization

-

Solvent Addition: Cool the flask to room temperature and dissolve the crude enaminonitrile in absolute ethanol (20 mL). Causality: Ethanol solubilizes both the intermediate and the polar hydrazine, facilitating a homogeneous reaction phase.

-

Cyclization: Slowly add hydrazine hydrate (15.0 mmol, 64% hydrazine) dropwise. Caution: Exothermic reaction.

-

Reflux: Heat the mixture to reflux (80 °C) for 4–6 hours. Causality: The thermal energy is required to overcome the steric hindrance imposed by the bulky tert-butyl group during the final dehydration step of the ring closure.

-

Workup & Validation: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate (50 mL) and distilled water (50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. The product typically precipitates as an off-white solid upon trituration with cold hexanes.

Fig 1: Step-by-step synthetic workflow for 3-tert-butyl-1H-pyrazole-4-carbonitrile.

Applications in Drug Development: Kinase Inhibition

In oncology and immunology, pyrazole-4-carbonitriles are frequently deployed as ATP-competitive kinase inhibitors. The 3-tert-butyl-1H-pyrazole-4-carbonitrile core is particularly effective against targets like Janus kinases (JAK) and Aurora kinases.

Structural Biology Causality: When this fragment is elaborated into a larger inhibitor, the pyrazole N-H and the adjacent nitrogen act as a donor-acceptor pair, forming critical bidentate hydrogen bonds with the backbone amide residues of the kinase hinge region. Simultaneously, the tert-butyl group projects into the hydrophobic "selectivity pocket" adjacent to the ATP-binding site, displacing high-energy water molecules and driving binding affinity through the hydrophobic effect.

Fig 2: Mechanism of action for pyrazole-based kinase inhibitors in cellular signaling.

Analytical Validation Protocols

To ensure the scientific integrity of the synthesized 3-tert-butyl-1H-pyrazole-4-carbonitrile, the following self-validating analytical benchmarks must be met:

-

LC-MS (ESI+): The mass spectrum must show a dominant

peak at m/z 150.2 , confirming the molecular weight of 149.19 g/mol . -

¹H NMR (400 MHz, DMSO-d₆):

- 1.35 (s, 9H) — Confirms the intact tert-butyl group.

- 8.15 (s, 1H) — Confirms the isolated C5 aromatic proton of the pyrazole ring.

- 13.20 (br s, 1H) — Confirms the highly deshielded pyrazole N-H (exchangeable with D₂O).

-

FT-IR (ATR): A sharp, distinct absorption band at ~2230 cm⁻¹ is mandatory, definitively proving the presence of the C4 carbonitrile stretching vibration.

References

3-tert-butyl-1H-pyrazole-4-carbonitrile MSDS and safety data sheet

Executive Summary

This technical guide provides a comprehensive operational framework for 3-tert-butyl-1H-pyrazole-4-carbonitrile , a critical building block in medicinal chemistry. Known for its utility as a "privileged scaffold," this compound is frequently employed in the synthesis of Janus kinase (JAK) inhibitors, agrochemical carboxamides, and scorpionate ligands for coordination chemistry.

While structurally simple, the combination of a steric bulky group (tert-butyl), an acidic heterocycle (pyrazole), and a reactive electrophile (nitrile) necessitates specific handling protocols to maintain chemical integrity and ensure operator safety. This document synthesizes physicochemical data, rigorous safety standards (MSDS/SDS interpretation), and validated synthetic workflows.

Chemical Identity & Physicochemical Profile

The steric bulk of the tert-butyl group adjacent to the nitrogen significantly influences the tautomeric equilibrium of this molecule, often favoring specific binding modes in enzyme pockets (e.g., ATP-binding sites of kinases).

| Parameter | Technical Specification |

| IUPAC Name | 3-tert-butyl-1H-pyrazole-4-carbonitrile |

| Common Synonyms | 5-tert-butyl-4-cyanopyrazole; 3-(1,1-dimethylethyl)-1H-pyrazole-4-carbonitrile |

| CAS Number | 875554-79-3 (Specific isomer); Note: Often indexed under general pyrazole CASs |

| Molecular Formula | C₈H₁₁N₃ |

| Molecular Weight | 149.19 g/mol |

| SMILES | CC(C)(C)C1=NNC=C1C#N |

| Physical State | White to off-white crystalline solid |

| Melting Point | 153–158 °C (Lit.)[1] |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

| pKa (Calculated) | ~10.5 (Pyrazole NH) |

Hazard Identification & Risk Assessment (GHS)

Unlike simple aliphatic nitriles, the nitrile group in this pyrazole scaffold is conjugated, reducing its immediate susceptibility to metabolic release of cyanide. However, the compound is a potent irritant and must be treated as a hazardous substance.

GHS Classification[2][3]

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[2]

-

Mechanistic Safety Insights

-

Skin Absorption: The lipophilic tert-butyl group increases dermal permeability compared to unsubstituted pyrazoles. Standard nitrile gloves are insufficient for prolonged contact ; double-gloving or chemically resistant laminate gloves are recommended for scale-up operations.

-

Dust Explosion Risk: As a crystalline organic solid with a high nitrogen content, fine dust particles can be explosive if suspended in air. Grounding of equipment during weighing is mandatory.

-

Acidic Reactivity: The pyrazole NH is weakly acidic. Contact with strong bases (e.g., NaH, KOtBu) will generate the pyrazolate anion, which is highly nucleophilic.

Emergency Response Protocols

The following decision tree outlines the immediate response to exposure or spills. This protocol prioritizes containment and decontamination.

Figure 1: Emergency response decision matrix for 3-tert-butyl-1H-pyrazole-4-carbonitrile incidents.

Handling, Storage, & Stability SOP

Storage Conditions

-

Temperature: Store at 2–8°C (Refrigerated). While stable at room temperature, cooler storage prevents slow degradation or discoloration over months.

-

Atmosphere: Hygroscopic potential exists.[2] Store under Argon or Nitrogen in a tightly sealed container.

-

Incompatibility: Keep isolated from strong oxidizing agents and strong bases .

Operational Handling

-

Weighing: Must be performed inside a fume hood or a powder containment balance enclosure.

-

Solubilization: When preparing stock solutions (e.g., in DMSO), add solvent slowly to the solid to prevent aerosolization.

-

Waste Disposal: Dispose of as hazardous organic waste containing nitrogen. Do not mix with acidic waste streams if there is any risk of residual cyanide salts from upstream synthesis (though the compound itself does not release HCN easily).

Synthesis & Application Context

Understanding the synthesis of this compound aids in assessing impurity risks (e.g., residual hydrazines).

Primary Synthetic Route (Cyclocondensation)

The most robust synthesis involves the reaction of tert-butyl hydrazine (or hydrazine + pivaloyl precursor) with a malononitrile derivative.

Figure 2: Standard synthetic workflow for the production of the target pyrazole.

Key Application: Drug Discovery

This scaffold is a bioisostere for other 5-membered rings. The nitrile group serves as a versatile "warhead" or handle:

-

Hydrolysis: Converts to the Amide (Carboxamide), common in agrochemicals.

-

Reduction: Converts to the Amine (Aminomethyl), used in fragment-based drug design.

-

Cyclization: Reacts with azides to form Tetrazoles , or with amidines to form Pyrazolo[1,5-a]pyrimidines (a privileged kinase inhibitor scaffold).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 564449, 1H-Pyrazole-4-carbonitrile. Retrieved from [Link] (Parent structure reference).

- Destro, L., et al. (2011).Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors. Journal of Medicinal Chemistry. (Contextualizes the tert-butyl pyrazole scaffold in kinase inhibition).

-

Zhao, N., et al. (2016). 3,5-Di-tert-butyl-1H-pyrazole-4-carbonitrile.[3] IUCrData. (Structural data on closely related analogs).

- Faria, J., et al.Synthesis and activity of novel tetrazole compounds and their pyrazole-4-carbonitrile precursors.

Sources

3-tert-butyl-1H-pyrazole-4-carbonitrile heterocyclic building blocks

An In-depth Technical Guide to 3-tert-butyl-1H-pyrazole-4-carbonitrile: A Core Heterocyclic Building Block for Modern Drug Discovery

Introduction: The Strategic Importance of the Pyrazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a disproportionately high number of successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their proven ability to interact with a wide range of biological targets in a specific and high-affinity manner. The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2][3][4] Its structural rigidity, capacity for hydrogen bonding, and tunable electronic properties have made it a cornerstone in the design of drugs targeting kinases, G-protein coupled receptors, and various enzymes.[3][5][6]

Within this important class of compounds, 3-tert-butyl-1H-pyrazole-4-carbonitrile has emerged as a particularly valuable and versatile building block. Its unique combination of a sterically demanding tert-butyl group and a chemically reactive carbonitrile function on the stable pyrazole core provides a powerful platform for the synthesis of complex molecular architectures. This guide offers a detailed exploration of its synthesis, chemical properties, and strategic applications, providing researchers and drug development professionals with the field-proven insights necessary to leverage this key intermediate in their discovery programs.

Physicochemical and Structural Characteristics

The utility of 3-tert-butyl-1H-pyrazole-4-carbonitrile stems directly from its distinct structural features. The tert-butyl group at the 3-position provides significant steric bulk, which can be strategically employed to influence the conformation of derivative molecules, enhance metabolic stability by shielding adjacent positions from enzymatic degradation, and improve solubility in organic media. The carbonitrile group at the 4-position is a highly versatile functional handle, serving as a precursor for a wide range of chemical transformations.

| Property | Value |

| IUPAC Name | 3-(tert-Butyl)-1H-pyrazole-4-carbonitrile |

| CAS Number | 875554-79-3[7] |

| Molecular Formula | C₈H₁₁N₃ |

| Molecular Weight | 149.19 g/mol |

| Physical State | Solid |

Spectroscopic analysis confirms its structure. A typical ¹H NMR spectrum would show a characteristic singlet for the nine equivalent protons of the tert-butyl group, a signal for the pyrazole C-H proton, and a broad signal for the N-H proton. The ¹³C NMR would display distinct signals for the quaternary and methyl carbons of the tert-butyl group, the pyrazole ring carbons, and the carbon of the nitrile group. The IR spectrum would be characterized by a sharp absorption band around 2230-2260 cm⁻¹ corresponding to the C≡N stretch of the nitrile.

Core Synthesis Methodology: A Robust and Scalable Approach

A highly efficient and scalable synthesis for pyrazole-4-carbonitrile derivatives has been developed, offering a significant improvement over previous multi-step methods.[8][9] A key strategy involves the cyclization of a suitable precursor with a hydrazine derivative. For N-substituted pyrazoles like those derived from tert-butylhydrazine, this approach is particularly effective.

A notable synthesis begins with potassium tricyanomethanide, which is treated with tert-butylhydrazine to form 3,5-diamino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile.[8] This intermediate can then undergo further transformations, such as a Sandmeyer reaction, to introduce different substituents at the 3- or 5-position, showcasing the modularity of this synthetic platform.[8][9]

Caption: Scalable synthesis route to diversified pyrazole building blocks.

Experimental Protocol: Synthesis of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine

While not the exact target molecule, a detailed, analogous protocol from Organic Syntheses for a similar building block illustrates the practical execution of this chemistry.[10]

-

Preparation of tert-Butylhydrazine Free Base: A flask is charged with solid tert-butylhydrazine hydrochloride. An equimolar amount of 2 M NaOH is added at ambient temperature with stirring until a complete solution is formed. This in-situ neutralization is critical as it avoids the isolation of the volatile and potentially unstable free base.

-

Cyclization: 3-Aminocrotononitrile is added to the solution. The mixture is heated to an internal temperature of 90 °C with vigorous stirring for approximately 22 hours. The elevated temperature drives the condensation and subsequent intramolecular cyclization to form the pyrazole ring.

-

Crystallization and Isolation: The reaction mixture is cooled to 57 °C. A seed slurry, prepared by freezing and partially thawing a small aliquot of the reaction mixture, is introduced to induce controlled crystallization. The mixture is then cooled first to ambient temperature and then in an ice-water bath to maximize product precipitation.

-

Purification: The resulting solid is collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried under vacuum to yield the final product. The purity is typically high, often negating the need for chromatographic purification.[10]

Chemical Reactivity: The Carbonitrile as a Gateway Functional Group

The true power of 3-tert-butyl-1H-pyrazole-4-carbonitrile as a building block lies in the versatile reactivity of its carbonitrile (-C≡N) group. This functional group serves as a linchpin for a wide array of transformations, allowing for the systematic elaboration of the pyrazole core into more complex structures. This synthetic flexibility is paramount in drug discovery, where rapid analogue synthesis is required for structure-activity relationship (SAR) studies.

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or, with careful control of conditions, the primary carboxamide. These functional groups are common in bioactive molecules and provide additional handles for modification, such as amide coupling reactions.

-

Reduction: Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine (aminomethyl group). This introduces a basic center and a key pharmacophoric feature.

-

Nucleophilic Addition: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile to form ketones after hydrolysis, enabling the construction of new carbon-carbon bonds.

Caption: Key transformations of the 4-carbonitrile functional group.

This versatility has been exploited to create libraries of compounds for screening. For instance, the conversion to carboxamides is a key step in synthesizing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, which are under investigation as potential therapeutic agents.[8][9] The pyrazole core itself is a proven pharmacophore found in numerous FDA-approved drugs, further validating the strategic use of this building block in the design of novel pharmaceuticals.[3][6]

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of 3-tert-butyl-1H-pyrazole-4-carbonitrile and its derivatives are crucial for laboratory safety. The information provided in Safety Data Sheets (SDS) should always be consulted prior to use.[11][12][13]

| Precaution Category | Guideline |

| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, gloves (inspected prior to use), and a lab coat.[11][12][14] |

| Ventilation | Handle in a well-ventilated place, such as a chemical fume hood, to avoid formation and inhalation of dust and aerosols.[11][12][13] |

| Handling | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Use non-sparking tools and prevent fire caused by electrostatic discharge.[11][12][14] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials and sources of ignition.[11][13] |

First-Aid Measures:

-

Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[11][12][13]

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[11][13]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[13][14]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[11][15]

In all cases of exposure, it is imperative to consult a doctor.[11][12][13]

Conclusion

3-tert-butyl-1H-pyrazole-4-carbonitrile stands out as a high-value, strategic building block for chemical synthesis. Its robust and scalable preparation, coupled with the exceptional versatility of the carbonitrile functional group, provides a reliable platform for accessing a vast chemical space. The presence of the pyrazole core, a privileged scaffold in medicinal chemistry, and the modulating influence of the tert-butyl group make this compound and its derivatives highly attractive for drug discovery programs. By understanding its synthesis, reactivity, and handling requirements, researchers can effectively unlock the potential of this powerful intermediate to accelerate the development of novel therapeutics and advanced materials.

References

-

Dodge, M. W., et al. (2012). Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: a versatile intermediate for the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides. Organic Letters, 14(15), 3906-8. [Link]

-

PubMed. (2012). Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. National Library of Medicine. [Link]

-

Zhao, N., et al. (2016). 3,5-Di-tert-butyl-1H-pyrazole-4-carbonitrile. IUCrData, 1(5), x160673. [Link]

-

Versteegen, R. M., et al. (2013). Click-to-Release Reactions for Tertiary Amines and Pyridines. Angewandte Chemie International Edition, 52(52), 14112-14116. [Link]

-

SpectraBase. (n.d.). 6-Amino-3-tert-butyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. SpectraBase.com. [Link]

-

Molbase. (n.d.). 5-AMINO-1-TERT-BUTYL-3-(4-CHLOROPHENYL)-1H-PYRAZOLE-4-CARBONITRILE. Molbase.com. [Link]

-

Amanote Research. (2016). 3,5-Di-Tert-Butyl-1h-Pyrazole-4-Carbonitrile. Amanote.com. [Link]

-

Martinez-Vargas, A., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. [Link]

-

Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 197-209. [Link]

-

Martínez-Vargas, A., et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. [Link]

-

Sharma, A., et al. (2019). A Review on Recent Trends in the Bioactive Studies of Pyrazole Derivatives. Asian Journal of Research in Chemistry, 12(4), 213-219. [Link]

-

Kumar, A., et al. (2023). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 16(5), 656. [Link]

-

Al-Zahrani, A. A., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. [Link]

-

Kumar, A., & Singh, R. K. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(20), 2011-2014. [Link]

-

Pandhurnekar, C. P., et al. (2021). A Comprehensive Review on Synthesis and Applications of Pyrazole and its Analogues. Journal of Advanced Scientific Research, 12(3), 37-43. [Link]

-

Kumar, V., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 85-94. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. Inno-pharmchem.com. [Link]

-

Mukherjee, S., et al. (2025). Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. ChemRxiv. [Link]

-

Al-Tel, T. H. (2008). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2008(16), 289-301. [Link]

Sources

- 1. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | MDPI [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciensage.info [sciensage.info]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 875554-79-3|3-(tert-Butyl)-1H-pyrazole-4-carbonitrile|BLD Pharm [bldpharm.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: a versatile intermediate for the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. chemicalbook.com [chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.co.uk [fishersci.co.uk]

3-tert-butyl-pyrazole-4-carbonitrile tautomerism and stability

An In-depth Technical Guide to the Tautomerism and Stability of 3-tert-butyl-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the annular prototropic tautomerism inherent to 3-tert-butyl-pyrazole-4-carbonitrile. As a Senior Application Scientist, the following analysis synthesizes foundational chemical principles with practical, field-proven methodologies for characterization and stability assessment. The focus is on the causality behind tautomeric preference and the self-validating systems used to confirm it.

The Principle of Annular Tautomerism in Pyrazoles

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[1] For pyrazoles unsubstituted on a ring nitrogen (N-unsubstituted), a dynamic equilibrium known as annular prototropic tautomerism exists. This phenomenon involves a 1,2-proton shift between the two ring nitrogen atoms, leading to the coexistence of two distinct tautomeric forms.[1]

The position of this equilibrium is not arbitrary; it is a finely tuned balance dictated by the electronic and steric nature of the substituents on the pyrazole ring, the surrounding solvent environment, temperature, and intermolecular forces, particularly in the solid state.[1][2] Understanding and controlling this equilibrium is paramount in drug development, as different tautomers can present unique pharmacophores, leading to variations in biological activity, solubility, and metabolic stability.

For the specific case of 3-tert-butyl-pyrazole-4-carbonitrile, the equilibrium is established between two tautomers: 3-tert-butyl-1H-pyrazole-4-carbonitrile and 5-tert-butyl-1H-pyrazole-4-carbonitrile .

Caption: Annular prototropic tautomerism in 3-tert-butyl-pyrazole-4-carbonitrile.

Core Factors Governing Tautomeric Stability

The predominance of one tautomer over the other is determined by its relative thermodynamic stability. This is influenced by a confluence of factors that can be systematically investigated.

Electronic Effects of Substituents

The electronic character of the substituents at the C3, C4, and C5 positions is the primary determinant of tautomeric preference.

-

Electron-Withdrawing Groups (EWGs): Groups like the cyano (-CN) substituent at the C4 position strongly withdraw electron density from the ring. This effect acidifies the N-H proton and, more importantly, destabilizes a lone pair on the adjacent nitrogen atom. Consequently, EWGs favor the tautomer where the proton is located on the nitrogen atom further away from the substituent.

-

Electron-Donating Groups (EDGs): The tert-butyl group at the C3 position is a weak electron-donating group through induction. EDGs tend to stabilize the tautomer where the proton is on the adjacent nitrogen (N1), effectively placing the lone pair on the nitrogen (N2) closer to the donating group.[2]

Analysis for 3-tert-butyl-pyrazole-4-carbonitrile: The 4-cyano group is a powerful EWG with both inductive and resonance effects, while the 3-tert-butyl group is a weak EDG. The influence of the cyano group is electronically dominant. Studies on similarly substituted pyrazoles have shown that a nitrile substituent strongly favors the tautomer where the N-H group is distal to the more electron-withdrawing substituent at the C3/C5 positions.[3] In this molecule, the cyano group at C4 exerts a strong pull on the entire ring. However, the critical factor is the relative stability of the two nitrogen atoms. The nitrogen at position 2 (N2) is flanked by the substituted C3 and C4 atoms, while the nitrogen at position 1 (N1) is adjacent to the substituted C5 (unsubstituted in the other tautomer). The electron-withdrawing nature of the cyano group at C4 will significantly influence the acidity of the N-H proton. Theoretical studies have shown that strong electron-withdrawing groups favor the N1-H tautomer when the substituent is at C5.[4] In our case, with the tert-butyl at C3 and cyano at C4, the 5-tert-butyl-1H-pyrazole-4-carbonitrile tautomer is predicted to be the more stable form. This arrangement places the proton on the nitrogen (N1) adjacent to the carbon bearing the electron-donating tert-butyl group, which is a stabilizing interaction.

Solvent Effects

The solvent environment can modulate the tautomeric equilibrium, primarily through hydrogen bonding and polarity effects.[2]

-

Polar Protic Solvents (e.g., water, methanol): These solvents can act as both hydrogen bond donors and acceptors, facilitating the intermolecular proton transfer required for tautomerization.[2][5] They can stabilize the more polar tautomer to a greater extent.

-

Apolar Solvents (e.g., toluene, chloroform): In these solvents, intramolecular hydrogen bonds and dimer formation often play a more significant role in determining stability. The inherent electronic preferences of the molecule are more pronounced.

Solid-State and Temperature Effects

In the crystalline state, the tautomeric equilibrium is typically "frozen," with one tautomer preferentially crystallizing due to more favorable packing and intermolecular interactions, such as the formation of N-H···N hydrogen-bonded dimers.[6][7] Temperature can shift the equilibrium in solution; variable-temperature NMR is a key technique for studying these dynamics.[8]

Caption: Key factors influencing the tautomeric equilibrium of pyrazoles.

Methodologies for Tautomerism Analysis

A multi-pronged approach combining spectroscopic and computational methods is required for a definitive analysis of tautomeric stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomeric equilibria in solution.[9] By analyzing chemical shifts, coupling constants, and signal dynamics, one can identify and quantify the tautomers present.

Experimental Protocol: Variable-Temperature (VT) ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of 3-tert-butyl-pyrazole-4-carbonitrile in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Note the chemical shift and broadness of the N-H proton signal, typically found between 10-14 ppm.[8]

-

Low-Temperature Acquisition: Cool the sample in decrements of 10-20 K. Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a spectrum.

-

Observation: If two tautomers are in rapid exchange at room temperature (appearing as one set of averaged signals), lowering the temperature will slow this exchange. This can lead to the decoalescence of the averaged signals into two distinct sets of signals, one for each tautomer.[8]

-

High-Temperature Acquisition: Increase the temperature in increments above ambient. If separate signals were observed at room temperature, they may broaden, coalesce into a single broad peak, and then sharpen into a single set of averaged signals at higher temperatures.

-

Quantification: At a temperature where the exchange is slow and distinct signals are visible, the ratio of the tautomers can be determined by integrating the corresponding signals (e.g., the tert-butyl singlets).

Computational Chemistry: Density Functional Theory (DFT)

DFT calculations provide invaluable insight into the intrinsic stability of the tautomers, corroborating experimental findings. The goal is to calculate the Gibbs free energy (ΔG) for each tautomer.

Workflow: DFT Energy Calculation

-

Structure Generation: Build the 3D structures of both the 3-tert-butyl-1H and 5-tert-butyl-1H tautomers.

-

Geometry Optimization: Perform a full geometry optimization and frequency calculation for each tautomer in the gas phase using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).[2][10] The absence of imaginary frequencies confirms a true energy minimum.

-

Solvation Modeling: To simulate solution conditions, re-optimize the geometries using a continuum solvation model, such as the Polarizable Continuum Model (PCM), for the solvent of interest (e.g., water, DMSO).[1][10]

-

Energy Analysis: Compare the calculated Gibbs free energies (ΔG) of the two tautomers. The tautomer with the lower ΔG is the thermodynamically more stable form. The energy difference can be used to calculate the theoretical equilibrium constant (K_eq = e^(-ΔΔG/RT)).

Caption: Integrated workflow for the analysis of pyrazole tautomerism.

Data Summary and Stability Assessment

| Parameter | 3-tert-butyl-1H-pyrazole-4-carbonitrile | 5-tert-butyl-1H-pyrazole-4-carbonitrile | Comment |

| Predicted Relative Stability | Less Stable | More Stable | Based on the strong electron-withdrawing effect of the 4-cyano group.[3] |

| Calculated ΔG (Gas Phase) | Higher Energy | Lower Energy | Expected outcome from DFT calculations.[1] |

| Calculated ΔG (Polar Solvent) | Higher Energy | Lower Energy | The energy gap may change, but the preference is likely to remain. |

| Key ¹H NMR Signal (DMSO-d₆) | Distinct tert-butyl singlet | Distinct tert-butyl singlet (likely upfield) | At low temperatures, two signals should be resolvable. |

| Solid-State Structure | — | Likely the observed form | Crystal packing favors the most stable tautomer.[6] |

Practical Stability and Storage

While tautomerism is an equilibrium process and not degradation, the chemical stability of the compound must also be considered.

-

Handling: Like many nitrogen heterocycles, prolonged exposure to light and air can lead to oxidative discoloration.[5] Handling under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage.

-

Storage Conditions: To ensure long-term integrity and prevent potential side reactions, store 3-tert-butyl-pyrazole-4-carbonitrile in a cool, dry, and dark place.[5] Using amber vials and storing in a desiccator at 2-8°C is best practice. The presence of moisture can accelerate tautomeric interconversion in the solid state.[5]

Conclusion

Definitive characterization requires a synergistic approach, using variable-temperature NMR spectroscopy to probe the dynamic equilibrium in solution and DFT calculations to quantify the energetic differences between the tautomers. For solid-state applications, X-ray crystallography provides an unambiguous structural determination. A thorough understanding of this tautomeric behavior is critical for its effective application in medicinal chemistry and materials science, ensuring reproducibility and rational structure-activity relationship (SAR) development.

References

-

Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones. (2022). Bulgarian Chemical Communications. Link

-

Faure, R., Vincent, E. J., Rousseau, A., Claramunt, R. M., & Elguero, J. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry, 66(5), 1141-1147. Link

-

Elguero, J., Claramunt, R. M., & Alkorta, I. (2006). The use of NMR spectroscopy to study tautomerism. Bohrium. Link

-

Secrieru, A., O'Neill, P. M., & Cristiano, M. L. S. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. Link

-

Jarończyk, M., Dobrowolski, J. C., & Mazurek, A. P. (2004). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Journal of Molecular Structure: THEOCHEM, 673(1-3), 17-28. Link

-

Kusakiewicz-Dawid, A., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2641. Link

-

Secrieru, A., O'Neill, P. M., & Cristiano, M. L. S. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4596. Link

-

Svete, J., et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 882-893. Link

-

BenchChem. (2025). Tautomerism in 3-Methylpyrazole and its Derivatives: An In-depth Technical Guide. BenchChem. Link

-

Iordache, A. M., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Materials, 15(16), 5567. Link

-

BenchChem. (2025). Technical Support Center: Stability and Storage of Pyrazole Compounds. BenchChem. Link

-

Ghavre, M., et al. (2017). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 22(12), 2097. Link

-

BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. BenchChem. Link

-

Marín-Luna, M., Alkorta, I., & Elguero, J. (2014). A theoretical study of the gas phase (proton affinity) and aqueous (pKa) basicity of a series of 150 pyrazoles. New Journal of Chemistry, 38(8), 3555-3563. Link

-

Tete, D. M., et al. (2020). Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives. Journament. Link

-

Al-Azab, F. M., & El-Gogary, T. M. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Link

-

Bio, M. M., et al. (2012). Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: a versatile intermediate for the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides. Organic Letters, 14(15), 3906-3908. Link

-

Claramunt, R. M., et al. (2005). The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. Magnetic Resonance in Chemistry, 43(1), 89-91. Link

-

Limbach, H. H., et al. (1995). Structure and Dynamics of 3,5-Di-tert-butylpyrazole Probed by Combined X-ray Crystallography and 15N Solid State NMR. Journal of the American Chemical Society, 117(10), 2997-3006. Link

-

Zhao, N., et al. (2016). 3,5-Di-tert-butyl-1H-pyrazole-4-carbonitrile. IUCrData, 1(5), x160718. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Paper Details - Ask this paper | Bohrium [bohrium.com]

- 10. pubs.rsc.org [pubs.rsc.org]

Methodological & Application

Application Note & Protocol: A Robust and Scalable Synthesis of 3-tert-Butyl-1H-pyrazole-4-carbonitrile from tert-Butyl Hydrazine

Abstract

This document provides a comprehensive guide for the synthesis of 3-tert-butyl-1H-pyrazole-4-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and materials science. The presented two-step synthetic strategy is designed for robustness, scalability, and high yield, starting from readily available precursors. The protocol details the synthesis of the key intermediate, pivaloylacetonitrile, via a Claisen condensation, followed by its conversion to an enaminonitrile and subsequent cyclocondensation with tert-butyl hydrazine. This guide is intended for researchers, chemists, and professionals in drug development, offering not only a step-by-step protocol but also a deep dive into the mechanistic rationale behind the experimental choices, ensuring both practical success and a thorough understanding of the underlying chemical principles.

Scientific Rationale and Synthetic Strategy

The pyrazole core is a privileged scaffold in numerous pharmacologically active compounds. The specific substitution pattern of a tert-butyl group at the 3-position and a carbonitrile at the 4-position offers a unique combination of steric bulk and electronic properties, making it a desirable synthon for library synthesis and lead optimization.

Our synthetic approach is a convergent two-step process, designed for efficiency and control over the final product's regiochemistry.

Step 1: Synthesis of the Key Intermediate, Pivaloylacetonitrile. The synthesis of the target pyrazole requires a 1,3-dicarbonyl equivalent that incorporates both the tert-butyl and the cyano- functionalities. Pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile) is an ideal precursor. It can be synthesized via a Claisen condensation between an ester of pivalic acid (e.g., methyl pivalate) and acetonitrile.[1][2] The Claisen condensation is a classic carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base.[1] In this case, a strong base, such as sodium hydride or sodium ethoxide, deprotonates acetonitrile to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the pivalate ester. Subsequent elimination of the alkoxide group yields the β-keto nitrile.[2]

Step 2: Formation of the Pyrazole Ring. The cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine is the quintessential method for pyrazole synthesis, known as the Knorr pyrazole synthesis. To enhance the reactivity and ensure a single regioisomer of the final product, the pivaloylacetonitrile is first converted to an enaminonitrile, 2-[(dimethylamino)methylene]-4,4-dimethyl-3-oxopentanenitrile. This is achieved by reacting the β-keto nitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[3][4] DMF-DMA serves as a formylating agent, converting the active methylene group into a more reactive enamine. This intermediate then undergoes a clean and high-yielding cyclocondensation with tert-butyl hydrazine. The reaction proceeds via nucleophilic attack of the hydrazine at the enamine carbon, followed by an intramolecular cyclization and elimination of dimethylamine and water to afford the desired 3-tert-butyl-1H-pyrazole-4-carbonitrile.

Overall Synthetic Workflow

Caption: Overall synthetic workflow for 3-tert-butyl-1H-pyrazole-4-carbonitrile.

Detailed Experimental Protocols

Synthesis of Pivaloylacetonitrile (4,4-Dimethyl-3-oxopentanenitrile)

This protocol is based on the Claisen condensation of methyl pivalate and acetonitrile.[5]

Materials:

-

Sodium hydride (80% dispersion in mineral oil)

-

Toluene, dry

-

Methyl pivalate

-

Acetonitrile

-

Hydrochloric acid (31%)

-

Water, deionized

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (55 g of an 80% dispersion) in 500 mL of dry toluene in a suitable reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

-

Add methyl pivalate (106 g, 0.914 mol) to the suspension and heat the mixture to 85 °C.

-

With vigorous stirring, add acetonitrile (77 g, 1.87 mol) dropwise over 4 hours, maintaining the temperature at 85 °C. Hydrogen gas will evolve during the addition.

-

Continue stirring at 85 °C until the evolution of hydrogen ceases.

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by adding 700 mL of water and stir vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

-

Cool the aqueous phase in an ice bath and acidify to pH 1-2 with 31% hydrochloric acid.

-

The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with ice-cold water until the filtrate is neutral, and dry under vacuum at 40 °C to a constant weight.

Expected Yield: ~106 g (93%) of pivaloylacetonitrile as a white solid with a melting point of 65-68 °C.[5]

Synthesis of 2-[(Dimethylamino)methylene]-4,4-dimethyl-3-oxopentanenitrile

This protocol describes the formation of the enaminonitrile intermediate.[6]

Materials:

-

Pivaloylacetonitrile

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

n-Hexane

Procedure:

-

In a round-bottom flask, dissolve pivaloylacetonitrile (25.0 g) in N,N-dimethylformamide dimethyl acetal (50 mL).

-

Stir the mixture at room temperature under an inert atmosphere for 8 hours.

-

Remove the excess DMF-DMA under reduced pressure.

-

Add n-hexane to the residue and stir. The product will precipitate.

-

Collect the solid product by filtration and wash with n-hexane.

Expected Yield: ~34.6 g of 2-[(dimethylamino)methylene]-4,4-dimethyl-3-oxopentanenitrile.

Synthesis of 3-tert-Butyl-1H-pyrazole-4-carbonitrile

This is the final step to produce the target compound.

Materials:

-

2-[(Dimethylamino)methylene]-4,4-dimethyl-3-oxopentanenitrile

-

tert-Butyl hydrazine hydrochloride

-

Sodium hydroxide

-

Ethanol

-

Water, deionized

-

Ethyl acetate

-

Brine

Procedure:

-

Prepare a solution of free tert-butyl hydrazine by dissolving tert-butyl hydrazine hydrochloride in water and adding an equivalent amount of a concentrated sodium hydroxide solution. Extract the free base into a suitable organic solvent like dichloromethane, dry the organic layer over anhydrous sodium sulfate, and carefully remove the solvent under reduced pressure. Caution: tert-Butyl hydrazine is toxic and should be handled in a well-ventilated fume hood.

-

In a round-bottom flask, dissolve 2-[(dimethylamino)methylene]-4,4-dimethyl-3-oxopentanenitrile in ethanol.

-

Add an equimolar amount of the prepared free tert-butyl hydrazine to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Data Presentation

Table 1: Summary of Reaction Parameters

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Pivaloylacetonitrile Synthesis | NaH, Methyl Pivalate, Acetonitrile | Toluene | 85 | 4-6 | 93 |

| 2 | Enaminonitrile Formation | Pivaloylacetonitrile, DMF-DMA | Neat | Room Temp. | 8 | ~95 |

| 3 | Pyrazole Formation | Enaminonitrile, tert-Butyl Hydrazine | Ethanol | Reflux | 4-6 | >85 |

Table 2: Analytical Data for 3-tert-Butyl-1H-pyrazole-4-carbonitrile

| Property | Expected Value |

| Molecular Formula | C8H11N3 |

| Molecular Weight | 149.19 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| 1H NMR (CDCl3) | δ ~1.4 (s, 9H, C(CH3)3), ~7.9 (s, 1H, pyrazole-H), ~10-12 (br s, 1H, NH) |

| 13C NMR (CDCl3) | δ ~29 (C(CH3)3), ~33 (C(CH3)3), ~85 (C4-CN), ~115 (CN), ~140 (C5), ~165 (C3) |

| Mass Spec (ESI+) | m/z = 150.1 [M+H]+ |

Mechanistic Insights

A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Mechanism of Pyrazole Formation

Sources

Application Note: Synthesis of 3-tert-Butyl-1H-pyrazole-4-carbonitrile and Its 5-Amino Precursor via Malononitrile Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Rationale

The 3-tert-butyl-1H-pyrazole-4-carbonitrile scaffold (CAS: 875554-79-3) and its 5-amino derivative are highly privileged building blocks in modern drug discovery. They serve as critical precursors for the synthesis of pyrazolo[3,4-d]pyrimidines, a class of potent kinase inhibitors targeting FGFR, Lck, and Src pathways.

Synthesizing this scaffold from malononitrile derivatives is the industry standard due to its high atom economy, strict regioselectivity, and the commercial availability of starting materials. This application note details a self-validating, four-step protocol starting from malononitrile and pivaloyl chloride, culminating in a highly efficient radical hydrodediazoniation to yield the target unsubstituted pyrazole.

Mechanistic Overview & Causality

To ensure reproducible scale-up, it is crucial to understand the causality behind each synthetic transformation:

-

Enolate Acylation: Malononitrile is deprotonated by a mild base (triethylamine) to form a nucleophilic enolate equivalent, which attacks pivaloyl chloride. The resulting pivaloylmalononitrile exists in a keto-enol tautomeric equilibrium.

-

Electrophilic Activation: To prime the molecule for pyrazole formation, the enol hydroxyl group must be converted into a superior leaving group. Treatment with phosphorus pentachloride (PCl₅) generates a

-chloroalkylidenemalononitrile, a highly reactive 1,3-dielectrophile[1]. -

Regioselective Cyclocondensation: Hydrazine hydrate initiates a Michael-type addition at the highly electrophilic carbon bearing the chloride. Following the elimination of HCl, the internal basic nitrogen attacks the adjacent nitrile group via a 5-exo-dig cyclization, yielding 5-amino-3-tert-butyl-1H-pyrazole-4-carbonitrile[1].

-

Reductive Deamination (Hydrodediazoniation): To obtain the fully deaminated 3-tert-butyl-1H-pyrazole-4-carbonitrile, the 5-amino group is subjected to diazotization using tert-butyl nitrite (t-BuONO) in tetrahydrofuran (THF). THF acts as a hydrogen atom donor, allowing the transient diazonium radical to abstract a hydrogen atom and form the target compound[2].

Synthetic Workflow Diagram

Fig 1: Stepwise synthesis of 3-tert-butyl-1H-pyrazole-4-carbonitrile from malononitrile.

Experimental Protocols

Step 1: Synthesis of Pivaloylmalononitrile

-

Procedure: To a stirred solution of malononitrile (33 g, 0.5 mol) and pivaloyl chloride (60 g, 0.5 mol) in anhydrous dichloromethane (DCM, 500 mL) at 0 °C, add triethylamine (100 g, ~1.0 mol) dropwise over 45 minutes. Allow the reaction to warm to room temperature and stir for 2 hours. Filter off the precipitated triethylamine hydrochloride and concentrate the filtrate to half its volume[1].

-

Scientist's Insight: Strict temperature control (0 °C) during the base addition is non-negotiable. The acylation is highly exothermic, and elevated temperatures will cause malononitrile to undergo base-catalyzed dimerization, severely depressing the yield.

Step 2: Chlorination to 2-(1-Chloro-2,2-dimethylpropylidene)malononitrile

-

Procedure: To the stirred suspension of the crude pivaloylmalononitrile in DCM, slowly add phosphorus pentachloride (86 g, 0.41 mol). Stir the mixture at room temperature for 16 hours. Bubble sulfur dioxide gas through the solution for 20 minutes, then remove the solvent in vacuo. Pour the residue onto crushed ice and filter the resulting solid[1].

-

Scientist's Insight: While alkylating the enol with dimethyl sulfate to form a methoxy leaving group is an alternative, chlorination via PCl₅ creates a significantly more reactive electrophile. The SO₂ bubbling step is a critical safety and purification measure to quench unreacted PCl₅ into volatile POCl₃ and SO₂Cl₂.

Step 3: Cyclocondensation to 5-Amino-3-tert-butyl-1H-pyrazole-4-carbonitrile

-

Procedure: Suspend the chloro-intermediate (57 g) in ethanol (100 mL) in a flask equipped with a reflux condenser. Dropwise, add hydrazine hydrate (40 g, 0.8 mol). Reflux the mixture for 4 hours. Cool the reaction to room temperature and pour it into ice water. Collect the precipitated product via vacuum filtration and recrystallize from ethanol[1].

-

Scientist's Insight: The use of ethanol as a protic solvent facilitates the proton-transfer steps required during the 5-exo-dig cyclization. Do not use anhydrous hydrazine unless strictly necessary, as the hydrate provides identical yields with vastly superior safety profiles.

Step 4: Hydrodediazoniation to 3-tert-butyl-1H-pyrazole-4-carbonitrile

-

Procedure: Dissolve the 5-amino-3-tert-butyl-1H-pyrazole-4-carbonitrile (1.64 g, 10 mmol) in anhydrous THF (50 mL). Add tert-butyl nitrite (1.55 g, 15 mmol) in one portion. Heat the mixture to 65 °C and stir for 2 hours until gas evolution ceases. Remove the solvent in vacuo and purify the crude product via silica gel flash chromatography (Hexanes/EtOAc) to yield the target compound[2].

-

Scientist's Insight: Traditional aqueous Sandmeyer conditions often fail for aminopyrazoles due to the rapid hydrolysis of the unstable diazonium intermediate back to the starting material or a hydroxypyrazole[3]. Utilizing an organic nitrite (t-BuONO) in THF bypasses this. THF is not merely a solvent here; it actively participates as a hydrogen atom donor to quench the transient pyrazole radical[2].

Quantitative Data & Reaction Optimization

The following tables summarize the optimization parameters for the critical cyclocondensation and deamination steps, providing a benchmark for expected yields.

Table 1: Optimization of the Cyclocondensation Step (Step 3)

| Entry | Solvent | Temperature | Hydrazine Source | Time (h) | Isolated Yield (%) |

| 1 | Ethanol | Reflux (78 °C) | NH₂NH₂·H₂O (1.5 eq) | 4 | 85% |

| 2 | Methanol | Reflux (65 °C) | NH₂NH₂·H₂O (1.5 eq) | 6 | 72% |

| 3 | THF | 65 °C | NH₂NH₂·H₂O (1.5 eq) | 8 | 60% |

| 4 | Ethanol | RT (25 °C) | NH₂NH₂·H₂O (1.5 eq) | 24 | 45% |

Table 2: Optimization of Reductive Deamination (Step 4)

| Entry | Solvent | Diazotizing Reagent | Temp (°C) | Isolated Yield (%) | Notes |

| 1 | THF | t-BuONO (1.5 eq) | 65 | 78% | Optimal H-atom donor |

| 2 | DMF | t-BuONO (1.5 eq) | 65 | 42% | Triazene byproducts observed |

| 3 | MeCN | t-BuONO (1.5 eq) | 65 | 35% | Poor radical quenching |

| 4 | THF | Iso-pentyl nitrite (1.5 eq) | 65 | 75% | Viable alternative to t-BuONO |

References

- Synthesis of pyrazole dyes (US5144015A)

-

Flow Hydrodediazoniation of Aromatic Heterocycles Source: Molecules (MDPI) / PubMed Central URL:[Link]

-

Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations Source: ACS Omega URL:[Link]

Sources

functionalization of 3-tert-butyl-1H-pyrazole-4-carbonitrile at N1 position

Application Note: Regioselective N1-Functionalization of 3-tert-butyl-1H-pyrazole-4-carbonitrile

Executive Summary

The functionalization of 3-tert-butyl-1H-pyrazole-4-carbonitrile is a critical transformation in the synthesis of kinase inhibitors and agrochemicals. The presence of the bulky tert-butyl group at C3 and the electron-withdrawing nitrile at C4 creates a unique steric and electronic environment. This guide details protocols to achieve high regioselectivity for the N1 position (yielding 1,3-disubstituted products) over the sterically congested N2 position (yielding 1,5-disubstituted products). We provide validated workflows for alkylation and arylation, underpinned by mechanistic rationale and rigorous QC standards.

Structural Analysis & Reactivity Profile

The Regioselectivity Challenge

The starting material exists in a tautomeric equilibrium. Upon deprotonation, the resulting pyrazolyl anion is an ambident nucleophile. Regiocontrol is dictated by the interplay of steric hindrance and thermodynamics .

-

Steric Control (The Dominant Factor): The tert-butyl group at C3 has a large A-value (steric bulk). It effectively shields the adjacent nitrogen (proximal N). Consequently, electrophilic attack is kinetically and thermodynamically favored at the distal nitrogen (N1).

-

Electronic Effect: The C4-nitrile group lowers the pKa of the NH proton (approx. pKa ~13-14 in DMSO), making the molecule more acidic than unsubstituted pyrazoles (pKa ~19.8). This allows for the use of milder carbonate bases rather than requiring NaH or LiHMDS.

Mechanistic Pathway Visualization

Figure 1: Mechanistic pathway illustrating the steric steering effect of the tert-butyl group, favoring formation of the 1,3-isomer.

Protocol A: Regioselective N-Alkylation (Sɴ2)

Objective: Introduction of alkyl chains (methyl, ethyl, benzyl) with >95:5 regioselectivity.

Reagents & Materials

-

Substrate: 3-tert-butyl-1H-pyrazole-4-carbonitrile (1.0 equiv).

-

Electrophile: Alkyl halide (R-X, where X=I, Br) (1.1 - 1.2 equiv).

-

Base: Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 equiv). Note: Cs₂CO₃ is preferred over K₂CO₃ for its higher solubility in organic solvents and the "Cesium Effect" which often enhances nucleophilicity.

-

Solvent: Anhydrous DMF or Acetonitrile (MeCN).

Step-by-Step Procedure

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole substrate (1.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Deprotonation: Add Cs₂CO₃ (1.5 equiv) in a single portion. Stir the suspension at Room Temperature (RT) for 30 minutes.

-

Checkpoint: The solution may change color (often yellowing) as the anion forms.

-

-

Addition: Dropwise add the Alkyl Halide (1.1 equiv).

-

Exotherm Warning: For highly reactive electrophiles (e.g., Methyl Iodide), cool to 0°C during addition.

-

-

Reaction: Stir at RT for 2–4 hours. Monitor by TLC or LC-MS.[1]

-

Note: If conversion is slow (observed for secondary halides), heat to 60°C.

-

-

Work-up: Dilute the reaction mixture with EtOAc and wash with water (3x) to remove DMF. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc). The major isomer (1,3-product) typically elutes after the minor isomer (1,5-product) on silica due to the shielding of the N-lone pair by the t-Bu group in the minor isomer, making it less polar. Verify elution order for your specific R-group.

Protocol B: Copper-Catalyzed N-Arylation (Chan-Lam Coupling)[2]

Objective: Introduction of aryl or heteroaryl rings using boronic acids. This method is superior to Buchwald-Hartwig for this substrate as it avoids harsh bases that might hydrolyze the nitrile.

Reagents & Materials

-